2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is recognized for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics. The imidazopyridine scaffold is known for its biological activity and has been extensively studied for its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of substituted 2-aminopyridines with α-halo ketones, followed by cyclization to form the imidazopyridine core . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile, and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The reactions are typically conducted under mild to moderate temperatures, ranging from room temperature to 100°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazopyridines, which can further be utilized in various applications .
Scientific Research Applications
2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound inhibits the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase . This inhibition disrupts the cell membrane integrity, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, including antibacterial and antiviral properties.
Imidazo[1,2-a]pyrimidine: Exhibits significant anticancer and anti-inflammatory activities.
Imidazo[1,2-a]pyrazine: Used in drug development for its versatile reactivity and biological activity.
Uniqueness
2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole stands out due to its unique structural features that allow for diverse chemical modifications and its broad spectrum of biological activities. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
408498-43-1 |
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Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C11H11N3/c1-3-9(7-12-5-1)10-8-14-6-2-4-11(14)13-10/h1,3,5,7-8H,2,4,6H2 |
InChI Key |
BASXAKGFCMKLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2C1)C3=CN=CC=C3 |
Origin of Product |
United States |
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